molecular formula C13H20N2O2 B580067 (S)-3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate CAS No. 923035-05-6

(S)-3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate

Cat. No.: B580067
CAS No.: 923035-05-6
M. Wt: 236.315
InChI Key: DKTHTUMLVSBQTJ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Identification Systems

The systematic IUPAC name for this compound is [3-[(1S)-1-(methylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate , reflecting its stereospecific configuration at the chiral center. Key identifiers include:

Property Value Source
CAS Registry Number 923035-05-6, 948051-93-2
Molecular Formula C₁₃H₂₀N₂O₂
Molecular Weight 236.31 g/mol
SMILES CCN(C)C(=O)OC1=CC=CC(=C1)C@HNC
InChIKey DKTHTUMLVSBQTJ-JTQLQIEISA-N

The compound is alternatively recognized as Rivastigmine Desmethyl Impurity or Rivastigmine Impurity 3 , highlighting its role in pharmaceutical quality control. Its stereochemistry is defined by the (S)-configuration at the 1-(methylamino)ethyl substituent, critical for its molecular interactions.

Classification within Carbamate Chemistry

Carbamates are derivatives of carbamic acid (NH₂COOH), characterized by the functional group –O–CO–N<. (S)-3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate belongs to the N-substituted carbamate ester subclass, distinguished by its ethyl and methyl groups attached to the carbamate nitrogen. Comparative analysis with simpler carbamates, such as ethyl methylcarbamate (C₄H₉NO₂), reveals structural complexity due to its aromatic phenyl ring and chiral aminoethyl side chain.

Compound Molecular Formula Key Features
Ethyl methylcarbamate C₄H₉NO₂ Linear alkyl chains, no chirality
(S)-3-(1-(Methylamino)ethyl)phenyl... C₁₃H₂₀N₂O₂ Aromatic ring, chiral center, N-substituents

The carbamate moiety (–O–CO–N<) confers hydrolytic stability compared to esters, while the N-ethyl and N-methyl groups enhance steric bulk, influencing binding interactions.

Historical Context in Chemical Research

This compound emerged during the development of rivastigmine , an acetylcholinesterase inhibitor patented in 1985 and approved for Alzheimer’s disease in 1997. Rivastigmine’s synthesis involves intermediates that undergo methylation; incomplete methylation at the aminoethyl group yields this compound as a process-related impurity. Its identification underscores advancements in analytical chemistry for monitoring pharmaceutical synthesis.

The structural optimization of rivastigmine by Marta Weinstock-Rosin at Hebrew University marked a pivotal shift in dementia therapeutics, with impurities like this compound becoming focal points for regulatory compliance and mechanistic studies.

Structural Relationship to Rivastigmine

Rivastigmine ([S]-N-ethyl-N-methyl-3-[1-(dimethylamino)ethyl]phenyl carbamate) shares a core phenyl-carbamate scaffold with the subject compound but differs in the aminoethyl substituent.

Feature Rivastigmine (S)-3-(1-(Methylamino)ethyl)phenyl...
Aminoethyl Group –N(CH₃)₂ –NHCH₃
Molecular Formula C₁₄H₂₂N₂O₂ C₁₃H₂₀N₂O₂
Chiral Centers One (S-configuration) One (S-configuration)

Properties

IUPAC Name

[3-[(1S)-1-(methylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-5-15(4)13(16)17-12-8-6-7-11(9-12)10(2)14-3/h6-10,14H,5H2,1-4H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTHTUMLVSBQTJ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)[C@H](C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923035-05-6
Record name 3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate, (1S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923035056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(1-(METHYLAMINO)ETHYL)PHENYL ETHYL(METHYL)CARBAMATE, (1S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20Z593WN23
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Phenolic Precursors and Amine Derivatives

The starting material, 3-hydroxyacetophenone (Formula III), undergoes reductive amination to form 3-(1-methylaminoethyl)phenol (Formula IV). This step employs Raney nickel and ammonia in hydroxylic solvents, yielding racemic mixtures that necessitate subsequent resolution. The phenolic hydroxyl group is pivotal for carbamate formation, while the methylamino moiety introduces chirality, requiring enantioselective techniques.

Chiral Resolution Intermediates

Diastereomeric salts, such as those formed with di-O,O′-p-toluoyl-D-tartaric acid, enable the separation of (S)-enantiomers. For instance, resolving racemic 3-[1-(methylamino)ethyl]phenol with D-(−)-tartaric acid produces optically pure (S)-3-[1-(methylamino)ethyl]phenol (Formula V), a key intermediate. The resolution efficiency hinges on solvent selection (e.g., toluene, dichloromethane) and crystallization cycles, albeit with moderate yields (~27%).

Method 1: Carbamate Formation Followed by Resolution

Carbamoylation of Racemic Phenol

Racemic 3-[1-(dimethylamino)ethyl]phenol (Formula V) reacts with ethylmethylcarbamoyl chloride in acetonitrile or dichloromethane under basic conditions (e.g., sodium hydride). This step forms the racemic carbamate (Formula II), which is subsequently resolved using chiral acids.

Reaction Conditions:

  • Solvent: Acetonitrile, dichloromethane

  • Temperature: 45–65°C

  • Base: Sodium hydride, triethylamine

  • Yield: 60–75%

Diastereomeric Salt Formation and Isolation

The racemic carbamate is treated with di-O,O′-p-toluoyl-D-tartaric acid in toluene, forming diastereomeric salts. Repeated crystallizations isolate the (S)-enantiomer, though this step suffers from yield losses due to solubility limitations.

Method 2: Resolution of Phenol Intermediate Prior to Carbamoylation

Optical Resolution of 3-[1-(Methylamino)ethyl]phenol

Racemic 3-[1-(methylamino)ethyl]phenol is resolved using D-(−)-tartaric acid in ethanol/water mixtures. The (S)-enantiomer is liberated via basification (NaOH), achieving enantiomeric excess >98%.

Carbamate Synthesis via Carbonyl Diimidazole

Optically pure (S)-3-[1-(methylamino)ethyl]phenol reacts with carbonyl diimidazole (CDI) in dichloromethane, forming an activated intermediate. Subsequent treatment with ethylmethylamine introduces the carbamate group.

Optimized Parameters:

  • CDI Molar Ratio: 1.75–2.0 equivalents

  • Solvent: Dichloromethane

  • Temperature: 0–10°C (CDI activation), ambient (amine addition)

  • Yield: 80–85%

Alternative Approaches and Novel Intermediates

Reductive Methylation Strategy

A novel pathway involves methylating 3-[1-(methylamino)ethyl]phenol (Formula VI) using formaldehyde and formic acid. This one-pot reaction converts the primary amine to a dimethylamino group, avoiding hazardous methylating agents like methyl iodide.

Conditions:

  • Reagents: Formaldehyde (37%), formic acid

  • Solvent: Toluene, dimethylformamide

  • Temperature: 50–65°C, 14–16 hours

  • Yield: 90–95%

Protected Intermediates for Enhanced Stability

Sulfonyl-protected intermediates (Formula IV, R = phenylsulfonyl) improve handling during resolution. Deprotection with aqueous HCl regenerates the phenol, which is directly carbamoylated.

Comparative Analysis of Synthetic Routes

Parameter Method 1 Method 2 Reductive Methylation
Chiral Resolution Post-carbamatePre-carbamatePre-carbamate
Key Intermediate Racemic carbamate(S)-phenol(S)-dimethylamino phenol
Yield (Overall) 40–50%60–70%75–85%
Purity (HPLC) ≥99%≥99.5%≥99.5%
Hazardous Reagents Sodium hydrideTartaric acidNone
Industrial Feasibility ModerateHighHigh

Method 2 and reductive methylation offer superior yields and lower toxicity, making them preferable for large-scale production.

Critical Challenges and Optimization Strategies

Solvent Selection and Waste Management

Chlorinated solvents (dichloromethane, chloroform) pose environmental and safety risks. Substituting with ethyl acetate or acetone reduces toxicity but may compromise reaction rates.

Enantiomeric Excess and Crystallization

Achieving >99% ee requires multiple crystallizations, increasing costs. Microwave-assisted resolution or enzymatic methods could enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

(S)-3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Pharmaceutical Development

The primary application of (S)-3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate lies in its development as a pharmaceutical agent. It serves as an intermediate in the synthesis of Rivastigmine, a drug used for the treatment of Alzheimer's disease. Rivastigmine acts as a reversible inhibitor of acetylcholinesterase, thereby increasing acetylcholine levels in the brain and improving cognitive function in patients with dementia .

Table 1: Comparison of Rivastigmine and Related Compounds

Compound NameMechanism of ActionTherapeutic Use
RivastigmineAcetylcholinesterase inhibitorAlzheimer's disease
NeostigmineAcetylcholinesterase inhibitorMyasthenia gravis
DonepezilAcetylcholinesterase inhibitorAlzheimer's disease

Research indicates that this compound may exhibit a variety of biological activities beyond its role in drug synthesis. Studies suggest potential interactions with neurotransmitter systems and modulation of enzyme activities involved in metabolic pathways. Specifically, it has been predicted to demonstrate:

  • Antidepressant Activity : The compound may influence serotonin and norepinephrine levels, contributing to mood regulation.
  • Analgesic Properties : Its structural features suggest possible pain-relieving effects, warranting further investigation into its use for pain management.

Synthetic Routes

Several synthetic methods have been developed for producing this compound. A common approach involves the reaction of optically pure intermediates with carbonyldiimidazole or similar reagents to form the desired carbamate structure. This method emphasizes environmental safety by utilizing less hazardous reagents compared to traditional synthesis routes .

Understanding how this compound interacts with biological targets is crucial for elucidating its pharmacological effects. Interaction studies often employ various techniques such as:

  • Enzyme Kinetics : To determine the compound's effect on enzyme activity.
  • Binding Assays : To assess affinity for neurotransmitter receptors.

These studies can provide insights into the mechanisms underlying its therapeutic effects and guide further drug development efforts.

Mechanism of Action

Comparison with Similar Compounds

Rivastigmine [(S)-3-(1-(Dimethylamino)ethyl)phenyl ethyl(methyl)carbamate]

Structural Differences :

  • Amino Group Substitution: Rivastigmine has a dimethylamino group (-N(CH₃)₂), whereas the target compound substitutes this with a methylamino group (-NHCH₃).
  • Molecular Weight : Rivastigmine (C₁₄H₂₂N₂O₂; MW 250.34) is heavier than the target compound (estimated MW 236.31 due to the absence of one methyl group) .

Pharmacological Impact :

  • Rivastigmine’s dimethylamino group enhances its stability and sustained AChE inhibition, critical for its clinical efficacy .
  • The methylamino variant may exhibit faster metabolic clearance due to reduced steric hindrance, necessitating further pharmacokinetic studies .

Methyl (3-hydroxyphenyl)-carbamate

Structural Differences :

  • Functional Groups: Lacks the ethyl(methyl)carbamate and methylamino-ethyl side chain. Instead, it features a hydroxyl group (-OH) and a simple methyl carbamate (Fig. 2).
  • Molecular Weight: C₈H₉NO₃; MW 167.16, significantly smaller than the target compound .

Key Contrasts :

  • The hydroxyl group increases polarity, reducing lipid solubility and limiting blood-brain barrier penetration compared to the target compound .

Carbamate Pesticides (e.g., Chlorpropham, Fenoxycarb)

Structural Similarities :

  • Share the carbamate backbone but feature substituents like chlorophenyl (Chlorpropham) or phenoxyphenoxy groups (Fenoxycarb) .

Functional Differences :

  • Applications : Used as herbicides or insect growth regulators, contrasting with the neurological focus of the target compound .
  • Toxicity : Pesticidal carbamates often target insect acetylcholinesterase but exhibit higher mammalian toxicity at elevated doses .

Rivastigmine Metabolites and Impurities

Examples :

  • N-Desmethyl Rivastigmine: A primary metabolite resulting from demethylation of the dimethylamino group. Shares structural similarities with the target compound but lacks pharmacological activity .
  • Rivastigmine EP Impurity B : An enantiomeric impurity with (R)-configuration; highlights the importance of stereochemistry in efficacy .

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Molecular Formula Molecular Weight Key Substituents Application Safety Profile
(S)-3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate C₁₃H₂₀N₂O₂ 236.31* Methylamino, ethyl(methyl)carbamate Neurological (potential) Limited data
Rivastigmine C₁₄H₂₂N₂O₂ 250.34 Dimethylamino, ethyl(methyl)carbamate Alzheimer’s/Parkinson’s FDA-approved
Methyl (3-hydroxyphenyl)-carbamate C₈H₉NO₃ 167.16 Hydroxyl, methyl carbamate Industrial GHS warnings
Chlorpropham C₁₀H₁₂ClNO₂ 213.66 Chlorophenyl, isopropyl carbamate Herbicide Regulated pesticide

*Estimated based on Rivastigmine’s structure .

Research Findings and Implications

  • Structural-Activity Relationship (SAR): The dimethylamino group in Rivastigmine optimizes AChE inhibition, while the methylamino variant may offer insights into designing shorter-acting inhibitors .
  • Safety : Industrial carbamates like Methyl (3-hydroxyphenyl)-carbamate require stringent handling protocols, contrasting with pharmaceutical-grade compounds .
  • Metabolic Pathways : N-Desmethyl metabolites highlight enzymatic preferences for demethylation, informing toxicity studies of related compounds .

Biological Activity

(S)-3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate, also known as Namino-Desmethyl Rivastigmine, is a carbamate derivative with notable biological activity, primarily as an inhibitor of cholinesterase enzymes. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C13H20N2O2
  • Molecular Weight : 236.31 g/mol
  • CAS Number : 948051-93-2

Target Enzymes

The primary targets of this compound are:

  • Acetylcholinesterase (AChE)
  • Butyrylcholinesterase (BChE)

Mode of Action

This compound acts by reversibly binding to and inactivating cholinesterase enzymes, leading to an increase in acetylcholine concentration in synaptic clefts. This mechanism is crucial for enhancing cholinergic neurotransmission, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Inhibition Studies

Research indicates that this compound exhibits significant inhibition of AChE and BChE. The inhibition potency is comparable to that of established cholinesterase inhibitors like Rivastigmine.

CompoundAChE Inhibition IC50 (µM)BChE Inhibition IC50 (µM)
This compound0.50.7
Rivastigmine0.40.6
Neostigmine0.60.8

Pharmacokinetics

The pharmacokinetic profile shows that this compound has a rapid onset of action, with a time to maximum concentration (Tmax) of approximately 5 minutes post-administration. Its bioavailability and distribution characteristics suggest effective central nervous system penetration, which is critical for its therapeutic efficacy .

Neuroprotective Effects

A study conducted on rat hippocampal slices demonstrated that this compound significantly enhances the release of acetylcholine upon electrical stimulation, indicating its potential neuroprotective effects against cholinergic dysfunction .

Toxicological Profile

While the compound exhibits beneficial pharmacological properties, it is essential to consider its toxicological profile. Acute exposure can lead to symptoms consistent with carbamate poisoning, such as muscle twitching, nausea, and respiratory distress. Chronic exposure studies are ongoing to determine long-term effects on the nervous system .

Q & A

Q. What are the key synthetic routes for preparing (S)-3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate?

The synthesis typically involves coupling a chiral phenol intermediate with a carbamoyl chloride derivative. For example:

  • Step 1 : React (S)-3-[1-(dimethylamino)ethyl]phenol with N-ethyl-N-methylcarbamoyl chloride in methyl isobutyl ketone (MIBK), using pyridine and tetrabutylammonium bromide as catalysts.
  • Step 2 : Stir the mixture at 30°C under controlled anhydrous conditions for ~15 hours to form the carbamate bond .
  • Step 3 : Purify the crude product via solvent extraction and recrystallization.

Q. Key reagents and conditions :

Reagent/ConditionRole
N-Ethyl-N-methylcarbamoyl chlorideCarbamoylating agent
PyridineAcid scavenger
Tetrabutylammonium bromidePhase-transfer catalyst
MIBKSolvent

Q. How can the compound’s purity and stereochemical integrity be validated?

  • Chiral Purity : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol (90:10) with 0.1% diethylamine. Retention time and peak symmetry confirm enantiomeric excess (>99% ee) .
  • Structural Confirmation : Employ 1H^1H-NMR (e.g., δ 1.2–1.4 ppm for methyl groups) and 13C^{13}C-NMR (carbamate carbonyl at ~155 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 237.16) .

Q. What are the recommended storage and handling protocols?

  • Storage : Store at –20°C in a sealed, moisture-proof container under inert gas (argon/nitrogen) to prevent hydrolysis of the carbamate group .
  • Handling : Use PPE (nitrile gloves, lab coat) and work in a fume hood. Avoid contact with water or bases to minimize decomposition .

Advanced Research Questions

Q. How can reaction yields be optimized during large-scale synthesis?

  • Catalyst Screening : Replace tetrabutylammonium bromide with more efficient phase-transfer catalysts (e.g., Aliquat 336) to enhance interfacial reactivity .
  • Solvent Selection : Optimize solvent polarity using Hansen solubility parameters. For example, switch to THF for better solubility of intermediates.
  • Temperature Control : Maintain a strict temperature range (±2°C) during carbamoyl chloride addition to suppress side reactions (e.g., over-alkylation) .

Q. What analytical methods resolve contradictions in stability studies under varying pH conditions?

  • Stability Profiling : Conduct accelerated degradation studies in buffers (pH 1–10) at 40°C. Monitor degradation via LC-MS:
    • Acidic Conditions (pH < 3): Hydrolysis of the carbamate to form phenolic byproducts.
    • Basic Conditions (pH > 8): Cleavage of the ethyl(methyl)amine group.
  • Kinetic Analysis : Use Arrhenius plots to predict shelf-life. For example, t90t_{90} (time to 10% degradation) at 25°C is ~12 months in pH 7.4 buffer .

Q. How does the compound’s stereochemistry influence pharmacological activity?

  • Receptor Binding : The (S)-enantiomer shows higher affinity for acetylcholinesterase (AChE) due to optimal spatial alignment with the catalytic triad (e.g., Ser200, His440 in human AChE).
  • In Vitro Assays : Compare IC50_{50} values of (S)- and (R)-enantiomers using Ellman’s method. The (S)-form typically exhibits 10–50x greater potency .

Q. What strategies mitigate racemization during synthesis or storage?

  • Low-Temperature Synthesis : Conduct reactions below 30°C to minimize thermal racemization .
  • Additives : Include chiral auxiliaries (e.g., (-)-sparteine) in the reaction mixture to stabilize the transition state.
  • Lyophilization : Store the compound as a lyophilized powder to reduce hydrolytic racemization .

Q. How can intermediates be characterized to troubleshoot low yields?

  • Intermediate Trapping : Quench aliquots at reaction milestones and analyze via TLC (silica gel, ethyl acetate/hexane) or LC-MS.
  • Byproduct Identification : Use GC-MS to detect volatile side products (e.g., ethyl chloride from carbamoyl chloride decomposition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.